2-amino-N,N-dimethylpyrimidine-5-sulfonamide
Overview
Description
2-Amino-N,N-dimethylpyrimidine-5-sulfonamide is a chemical compound with the formula C6H10N4O2S and a molecular weight of 202.23 . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.23 . Further details about its physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Sulfonamides in Drug Development
Sulfonamides have been foundational in developing various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. These compounds have shown significant antitumor activity, highlighting their importance in cancer research and therapy development. The structural motif of sulfonamides, particularly their ability to act as selective antiglaucoma drugs or antitumor agents, underscores their versatility and ongoing relevance in drug discovery (Carta, Scozzafava, & Supuran, 2012).
Advances in Antibacterial and Antitumor Agents
Sulfonamide derivatives have evolved from classical antibacterial agents to compounds exhibiting broad bioactive spectrums, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic properties. This evolution indicates a large development value and active research interest, suggesting that these compounds could lead to new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).
Environmental Impact and Analysis
Sulfonamides have also been a focus in environmental science, particularly regarding their presence in the environment due to agricultural use and their potential to promote antibiotic resistance. Studies have addressed the challenges of detecting sulfonamides in various matrices, emphasizing the need for effective analytical methods to monitor and understand their environmental impact. This includes advanced electrochemical determination methods for sulfonamides, highlighting the intersection between environmental science and analytical chemistry in addressing pharmaceutical pollutants (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sulfonamides in Photodynamic Therapy
Furthermore, sulfonamides play a role in enhancing the efficacy of photodynamic therapy (PDT) by improving the uptake of photosensitizing agents. This application is critical in dermatology, where PDT serves as a treatment for various skin conditions, including cancers. The ability to optimize intralesional content of photosensitizing agents through sulfonamide adjuncts can significantly improve clinical outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Biochemical Analysis
Biochemical Properties
2-amino-N,N-dimethylpyrimidine-5-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways and processes within cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the overall metabolic activity of the cell . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and cellular processes . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the overall metabolic activity of the cell . These interactions can have downstream effects on other biochemical pathways and cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-10(2)13(11,12)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCCTXTXCJUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89599-20-2 | |
Record name | 2-amino-N,N-dimethylpyrimidine-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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